Methyl 4-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C21H19NO4S and its molecular weight is 381.45. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties and Quantum Yields
One study delves into the synthesis and photophysical properties of compounds closely related to Methyl 4-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate, such as methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate. These compounds exhibit unique luminescence properties with high quantum yields in certain solvents, suggesting their potential use in photophysical research and materials science (Kim et al., 2021).
Chemosensors for Fluoride Ions
Another research direction involves the development of chemosensors that contain structural elements similar to this compound. These chemosensors exhibit colorimetric and spectroscopic changes upon interaction with fluoride ions, making them useful in environmental monitoring and analytical chemistry (Ma et al., 2013).
Liquid Crystal Research
Compounds with structural motifs related to this compound have been synthesized and analyzed for their potential in liquid crystal displays (LCDs) and other optical applications. These studies focus on the mesophase behavior, stability, and optical properties of Schiff base/ester liquid crystals, demonstrating their versatility and potential for application in advanced display technologies (Ahmed et al., 2019).
Synthesis and Biological Activity
Researchers have also explored the synthesis of derivatives and closely related compounds for various biological activities. For example, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate as an important intermediate for natural products with biological activities hints at the broader potential of these compounds in drug discovery and medicinal chemistry (Hong-xiang, 2012).
Mechanism of Action
Target of Action
Thiophene derivatives and benzoates are known to interact with a variety of biological targets. For instance, some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Benzoates, on the other hand, are often used as preservatives and have been shown to disrupt microbial cell membranes .
Mode of Action
The mode of action of these compounds can vary greatly depending on their specific structure and the biological target they interact with. For example, some thiophene derivatives can act as voltage-gated sodium channel blockers , while benzoates can cause protein denaturation in microbial cells .
Biochemical Pathways
Thiophene derivatives and benzoates can influence various biochemical pathways. For instance, thiophene derivatives can affect pathways related to inflammation, cancer, and microbial infections . Benzoates can disrupt microbial metabolic pathways by inhibiting enzymes involved in respiration .
Result of Action
The molecular and cellular effects of these compounds depend on their mode of action and the biological target they interact with. For example, thiophene derivatives that act as sodium channel blockers can inhibit nerve signal transmission , while benzoates that disrupt microbial cell membranes can lead to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of these compounds. For instance, the activity of benzoates as preservatives is known to be more effective at lower pH .
Properties
IUPAC Name |
methyl 4-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-26-21(25)16-9-7-15(8-10-16)20(24)22-13-17-11-12-18(27-17)19(23)14-5-3-2-4-6-14/h2-12,19,23H,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQPIVZYDKYSMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.